2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-17-7-4-9-19-22(17)15-18(24)21-13-11-20(12-14-21)10-8-16-5-2-1-3-6-16/h1-7,9H,8,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGBZLICJIIWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Molecular Structure
The molecular formula of 2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is . Its structure features a pyridazine core with an attached piperazine moiety, which is known to influence its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 318.4 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in DMSO and ethanol |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities, including:
- Antidepressant Activity : Studies have shown that derivatives similar to this compound may interact with serotonin receptors, suggesting potential antidepressant properties.
- Anxiolytic Effects : The piperazine structure is often associated with anxiolytic effects, which may be mediated through modulation of GABAergic pathways.
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines, indicating potential as an anticancer agent.
The biological activity of 2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one can be attributed to its ability to interact with various neurotransmitter systems:
- Serotonin Receptors : The compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety.
- Dopamine Receptors : Interaction with dopamine pathways suggests potential implications in neuropsychiatric disorders.
Case Study 1: Antidepressant Effects
In a study involving animal models, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain.
Case Study 2: Anxiolytic Properties
A clinical trial assessed the anxiolytic effects of a similar piperazine derivative. Results indicated significant improvements in anxiety scores among participants, supporting the hypothesis that compounds with this structure may offer therapeutic benefits for anxiety disorders.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Pyridazinone Derivatives
(a) Substitution at Position 6
- 6-Phenylpyridazinone (): The compound 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one (CID 63900-49-2) features a phenyl group at position 6, increasing aromaticity but lacking the piperazine moiety. This simpler structure likely exhibits reduced receptor affinity compared to the target compound due to the absence of the phenethylpiperazine group .
- 6-Morpholinylpyridazinone (): The analog 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one (RN 1246056-64-3) includes a morpholine ring at position 4. Morpholine enhances solubility due to its polarity, while the 4-fluorophenylpiperazine group offers distinct electronic effects. Crystallographic data (triclinic system, P1 space group) confirm a planar pyridazinone core with intermolecular hydrogen bonding involving the morpholine oxygen .
(b) Piperazine Substitution Patterns
- 4-Methylpiperazine (): The compound 2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one (CID 3346720) substitutes the phenethyl group with a methyl group. ~3.0 for the phenethyl analog) .
- 4-Phenylpiperazine (): The derivative 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one (RN 871502-18-0) features a phenylpiperazine group.
Structural and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
